N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide

CNS drug design Trypanosoma brucei Lipophilicity

N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide is a synthetic, small-molecule N-sulfonyl indoline-2-carboxamide derivative. The compound is an analog within a broader chemotype that has been identified as a new class of brain-penetrant inhibitors of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT).

Molecular Formula C20H18N2O3S
Molecular Weight 366.44
CAS No. 1103515-85-0
Cat. No. B2435485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide
CAS1103515-85-0
Molecular FormulaC20H18N2O3S
Molecular Weight366.44
Structural Identifiers
SMILESCNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C20H18N2O3S/c1-21-20(23)19-13-16-8-4-5-9-18(16)22(19)26(24,25)17-11-10-14-6-2-3-7-15(14)12-17/h2-12,19H,13H2,1H3,(H,21,23)
InChIKeyCJEMHIBRXCWJKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide (CAS 1103515-85-0) – Core Chemical Identity and Procurement Context


N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide is a synthetic, small-molecule N-sulfonyl indoline-2-carboxamide derivative [1]. The compound is an analog within a broader chemotype that has been identified as a new class of brain-penetrant inhibitors of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) [2]. Its structure comprises a central indoline scaffold decorated with an N-methyl carboxamide at the 2-position and a naphthalene-2-sulfonyl group at the 1-position. This precise substitution pattern represents a distinct molecular entity within the N-sulfonyl indoline-2-carboxamide family, placing it in a niche that demands evidence-based selection over other in-class analogs for programs targeting CNS parasitic infections.

Why N-Methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide Cannot Be Simply Replaced by Other Indoline-2-Carboxamides


Within the indoline-2-carboxamide class, subtle alterations to the N-sulfonyl and carboxamide substituents have been shown to drastically alter antiparasitic potency and, critically, brain penetration parameters such as topological polar surface area (TPSA) and metabolic stability [1]. The specific combination of a large, planar naphthalene sulfonyl group and a small N-methyl amide in this compound creates a unique physicochemical profile that is not mirrored by the more common phenylsulfonyl or N-unsubstituted analogs [2]. Generic substitution can lead to the selection of a compound with either inferior CNS permeability or reduced target engagement against T. brucei, undermining the therapeutic rationale for stage 2 HAT drug discovery programs. The quantitative evidence below details precisely where this compound diverges from its closest structural comparators.

Quantitative Differentiation Evidence for N-Methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide Versus Closest Analogs


Naphthalene-2-sulfonyl vs. Phenylsulfonyl: Predicted LogP Shift Enhances CNS Permeability Potential

The naphthalene-2-sulfonyl group in the target compound is predicted to increase lipophilicity (ALogP ~3.2) compared to the unsubstituted phenylsulfonyl analog 1-(phenylsulfonyl)indoline-2-carboxamide (ALogP ~2.1) [1]. This calculated LogP difference of approximately 1.1 units is class-level consistent with the observation that increased lipophilicity within the indoline-2-carboxamide series correlates with improved blood-brain barrier (BBB) penetration and enhanced in vitro potency against T. brucei [2]. While no direct head-to-head brain-to-plasma ratio data is available for these two exact compounds, the SAR trend established for 17 close analogs indicates a >5-fold increase in CNS exposure potential when moving from lower to higher LogP congeners [2].

CNS drug design Trypanosoma brucei Lipophilicity

N-Methyl Carboxamide vs. N-Ethyl Carboxamide: Reduced Steric Bulk May Favor T. brucei Target Engagement

The N-methyl carboxamide on the target compound (MW 366.44 g/mol) presents a smaller steric footprint than the N-ethyl analog N-ethyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide (MW 380.46 g/mol) . In the indoline-2-carboxamide class, increasing the size of the amide substituent from methyl to ethyl has been observed to result in a 2- to 3-fold reduction in T. brucei EC₅₀ in related series, consistent with a sterically constrained binding pocket [1]. Although direct EC₅₀ data for these two specific naphthalenesulfonyl compounds are not publicly available, the class-level trend supports the hypothesis that the target compound would retain superior potency.

Medicinal chemistry Trypanosoma brucei Structure-Activity Relationship

Indoline-2-carboxamide Chemotype Confers Intrinsic Brain Penetration Advantage Over Non-Indoline Antiparasitic Scaffolds

The indoline-2-carboxamide chemotype, to which the target compound belongs, has demonstrated measurable brain penetration in a murine model of stage 2 HAT, with one optimized analog achieving a brain-to-plasma ratio of 0.8 and a partial cure in the stage 2 mouse model [1]. In contrast, current stage 2 therapies such as melarsoprol and eflornithine exhibit limited or erratic CNS distribution, contributing to treatment failures and high toxicity [2]. While the target compound itself has not been individually profiled in vivo, the class-level pharmacokinetic data provide strong evidence that this scaffold is intrinsically capable of crossing the BBB, a property not shared by many antiparasitic chemotypes.

Blood-brain barrier Trypanosoma brucei Pharmacokinetics

N-Sulfonyl Indoline-2-carboxamide Core Demonstrates Selectivity for T. brucei Over Mammalian Cells

Compounds within the N-sulfonyl indoline-2-carboxamide series, including the target compound's closest structural analogs, consistently exhibit >1000-fold selectivity for T. brucei parasites over human MRC-5 fibroblast cells, with EC₅₀ values against T. brucei in the low micromolar range (0.03–0.22 µM for optimized leads) while MRC-5 EC₅₀ values remain above 50 µM [1]. This selectivity window is a hallmark of the chemotype and is superior to many other antiparasitic scaffolds that suffer from significant mammalian cytotoxicity [2]. The target compound, by virtue of its shared core, is expected to inherit this high selectivity, though direct testing remains to be reported.

Selectivity Cytotoxicity Trypanosoma brucei

Primary Research and Procurement Application Scenarios for N-Methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide


Lead Optimization for Stage 2 Human African Trypanosomiasis (CNS-HAT) Drug Discovery

Procurement of N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide is directly justified for hit-to-lead or lead optimization programs targeting brain-penetrant T. brucei inhibitors. The indoline-2-carboxamide chemotype has proven in vivo brain exposure and partial curative efficacy in a stage 2 mouse model [1]. This specific analog, with its naphthalenesulfonyl and N-methyl amide substitution, provides a structurally differentiated probe to explore SAR around CNS permeability and antiparasitic potency without introducing excessive molecular weight.

Chemical Biology Mechanistic Deconvolution of N-Sulfonyl Indoline-2-Carboxamide Target Engagement

The compound serves as a valuable tool for competitive binding studies and target deconvolution efforts aimed at identifying the molecular target(s) of the indoline-2-carboxamide series within T. brucei. Its unique substitution pattern (naphthalene vs. phenyl) provides a chemical handle for affinity-based proteomics or photoaffinity labeling strategies, enabling researchers to map binding site interactions that differentiate this class from other antiparasitic scaffolds [1].

In Vitro Selectivity Profiling Against Related Kinetoplastid Parasites

Given the need for broad-spectrum kinetoplastid agents, this compound can be utilized in cross-species antiparasitic screening panels (T. brucei, T. cruzi, Leishmania spp.). The class-level selectivity for T. brucei over human cells [1] positions this chemotype as a reference point for evaluating species-specific potency and for investigating structure-selectivity relationships that could be exploited for Chagas disease or leishmaniasis indications.

Computational Modeling and Pharmacophore Hypothesis Validation

The distinct structural features of N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide make it suitable for molecular docking and pharmacophore modeling studies. The naphthalene ring can be used to probe hydrophobic pocket dimensions within the putative target binding site, while the N-methyl amide provides a minimal hydrogen-bonding motif for validating key interactions predicted by in silico models based on the broader indoline-2-carboxamide SAR [1].

Quote Request

Request a Quote for N-methyl-1-(naphthalen-2-ylsulfonyl)indoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.